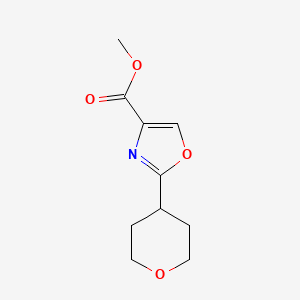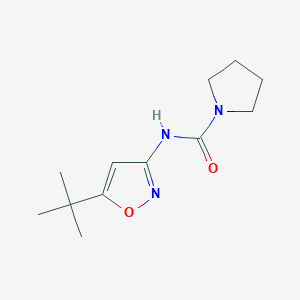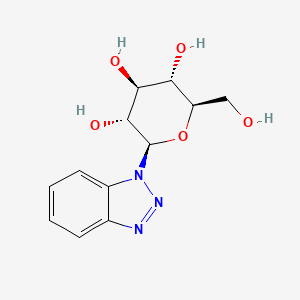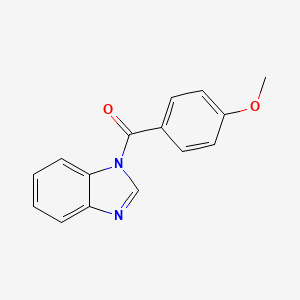![molecular formula C10H15NO6 B6616934 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid CAS No. 2260935-72-4](/img/structure/B6616934.png)
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxy)carbonyl]azetidine-3,3-dicarboxylic acid, more commonly referred to as TBADA, is a compound that has been used in a variety of scientific research applications. TBADA is a versatile compound that can be used for a variety of purposes, including drug synthesis, biochemical and physiological studies, and lab experiments.
作用机制
TBADA acts as a catalyst in the synthesis of various drugs and biopolymers. It is capable of breaking down the bonds between molecules, allowing them to be rearranged into more complex structures. TBADA also acts as a nucleophile, meaning that it can donate electrons to molecules and facilitate the formation of new bonds.
Biochemical and Physiological Effects
TBADA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, TBADA has been shown to have a role in the synthesis of various drugs, peptides, and proteins. In physiological studies, TBADA has been shown to have a role in the regulation of enzyme kinetics and drug-receptor interactions.
实验室实验的优点和局限性
TBADA has several advantages for lab experiments. It is a relatively inexpensive and easily accessible compound, and it can be synthesized through a variety of methods. Additionally, TBADA can be used to synthesize a variety of drugs, peptides, and proteins, making it a versatile compound for lab experiments. However, TBADA also has some limitations. It has a relatively short shelf life, and it can be toxic if not handled properly.
未来方向
There are a variety of potential future directions for TBADA. One potential direction is the development of more efficient synthesis methods. Another potential direction is the exploration of new applications for TBADA, such as the synthesis of new drugs or the study of new biochemical and physiological processes. Additionally, TBADA could be used in the development of more efficient drug-receptor interactions, or in the development of new peptides and proteins. Finally, TBADA could be used in the development of new lab experiments and technologies.
合成方法
TBADA can be synthesized through a variety of methods. One of the most common methods is the Curtius rearrangement, which involves the reaction of an isocyanate intermediate with a carboxylic acid. This reaction produces a tert-butoxycarbonyl azetidine-3,3-dicarboxylic acid. Another method of synthesis is the reaction of a carboxylic acid with an isocyanate intermediate, followed by a cyclization reaction. This method produces a tert-butoxycarbonyl azetidine-3,3-dicarboxylic acid.
科学研究应用
TBADA has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. TBADA has also been used in the synthesis of peptides, proteins, and other biopolymers. TBADA has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, and in the study of drug metabolism and drug-receptor interactions.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-9(2,3)17-8(16)11-4-10(5-11,6(12)13)7(14)15/h4-5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFEPDGVAVKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
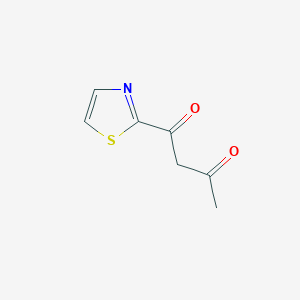
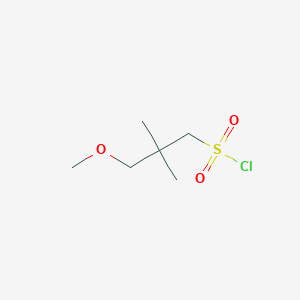
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)


![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
![tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B6616912.png)
